
1,4-Dimethyl-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1,4-Diméthyl-1H-imidazol-2-amine est un composé organique hétérocyclique appartenant à la famille des imidazoles. Les imidazoles sont des cycles à cinq chaînons contenant deux atomes d'azote en positions non adjacentes. Ce composé est caractérisé par la présence de deux groupes méthyles aux positions 1 et 4 et d'un groupe amino à la position 2 du cycle imidazole. Il s'agit d'un solide cristallin blanc soluble dans l'eau et divers solvants organiques. Le composé est souvent utilisé comme intermédiaire en synthèse organique et trouve des applications dans les produits pharmaceutiques, les produits agrochimiques et d'autres procédés industriels .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La 1,4-Diméthyl-1H-imidazol-2-amine peut être synthétisée par plusieurs méthodes. Une approche courante implique la cyclisation d'amido-nitriles en présence d'un catalyseur au nickel. Les conditions réactionnelles sont douces, ce qui permet d'inclure divers groupes fonctionnels tels que les halogénures d'aryle et les hétérocycles aromatiques . Une autre méthode implique la substitution nucléophile de la 2,6-bis(1H-benzimidazol-2-yl)pyridine par du bromure ou du chlorure de benzyle en présence d'hydroxyde de potassium dans le diméthylsulfoxyde à des températures élevées .
Méthodes de production industrielle
La production industrielle de 1,4-Diméthyl-1H-imidazol-2-amine implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation et l'extraction par solvant pour isoler le produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions
La 1,4-Diméthyl-1H-imidazol-2-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés d'imidazole avec des schémas de substitution différents.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au cycle imidazole.
Réactifs et conditions courantes
Oxydation : Le bromure d'hydrogène catalytique et le diméthylsulfoxyde sont souvent utilisés pour les réactions d'oxydation.
Réduction : Les agents réducteurs courants comprennent l'hydrure d'aluminium et lithium et le borohydrure de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers imidazoles substitués, qui peuvent être utilisés plus en avant dans la synthèse de produits pharmaceutiques, de produits agrochimiques et d'autres matériaux fonctionnels .
Applications De Recherche Scientifique
La 1,4-Diméthyl-1H-imidazol-2-amine a un large éventail d'applications en recherche scientifique :
Industrie : Le composé est utilisé dans la production de produits agrochimiques, de colorants et de catalyseurs.
5. Mécanisme d'action
Le mécanisme d'action de la 1,4-Diméthyl-1H-imidazol-2-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur enzymatique, se liant au site actif des enzymes et empêchant leur fonction normale. Cette inhibition peut conduire à divers effets biologiques, tels qu'une activité antimicrobienne en perturbant la synthèse de la paroi cellulaire bactérienne ou une activité anticancéreuse en inhibant les voies de prolifération cellulaire .
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation pathways .
Comparaison Avec Des Composés Similaires
La 1,4-Diméthyl-1H-imidazol-2-amine peut être comparée à d'autres composés similaires, tels que :
1-Méthylimidazole : Manque le deuxième groupe méthyle à la position 4, ce qui entraîne une réactivité chimique et une activité biologique différentes.
2-Méthylimidazole : A un groupe méthyle à la position 2 au lieu des positions 1 et 4, ce qui conduit à des propriétés et des applications distinctes.
4,5-Diméthylimidazole :
L'unicité de la 1,4-Diméthyl-1H-imidazol-2-amine réside dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques uniques, ce qui la rend précieuse pour diverses applications en recherche et en industrie .
Propriétés
Formule moléculaire |
C5H9N3 |
|---|---|
Poids moléculaire |
111.15 g/mol |
Nom IUPAC |
1,4-dimethylimidazol-2-amine |
InChI |
InChI=1S/C5H9N3/c1-4-3-8(2)5(6)7-4/h3H,1-2H3,(H2,6,7) |
Clé InChI |
LBNUVHAZHQZPHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=N1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-Nicotinoyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804701.png)
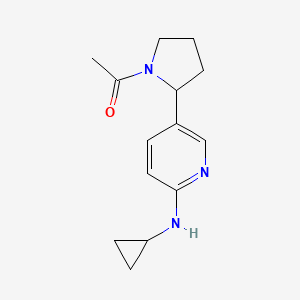
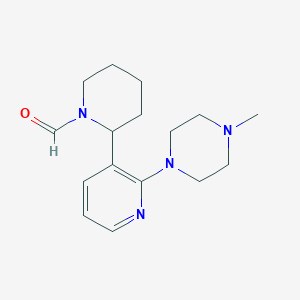
![7-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11804708.png)


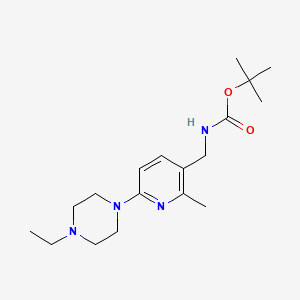
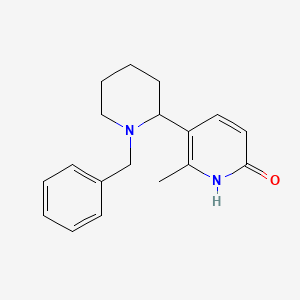
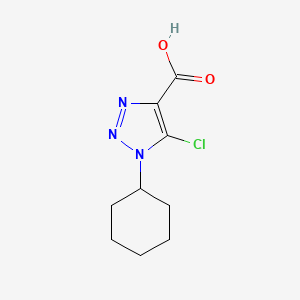
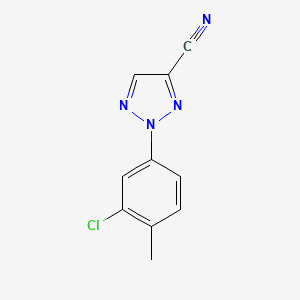
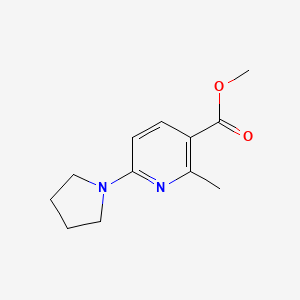

![6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B11804756.png)

